2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
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Overview
Description
25B-NBOH (hydrochloride): is a novel synthetic hallucinogen that belongs to the phenethylamine class of compounds. It is structurally similar to 25B-NBOMe and other “NBOH” and “NBOMe” analogues. This compound acts as a potent serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT2C receptors . It has been detected in various regions, including Europe and the United States, and is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25B-NBOH involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which undergoes a bromination reaction to yield 4-bromo-2,5-dimethoxyphenethylamine. The final step involves the reaction of this compound with 2-hydroxybenzaldehyde under reductive amination conditions to produce 25B-NBOH .
Industrial Production Methods: Industrial production methods for 25B-NBOH are not well-documented due to its status as a research chemical. the synthetic route described above can be scaled up for larger production, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 25B-NBOH undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
25B-NBOH has several scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and forensic investigations.
Biology: Studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.
Industry: Utilized in the development of new psychoactive substances and for testing in drug detection methods.
Mechanism of Action
25B-NBOH exerts its effects primarily through its action as a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors. By binding to these receptors, it modulates the release of neurotransmitters and alters neuronal signaling pathways. This interaction leads to the hallucinogenic effects observed with this compound . The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
25B-NBOMe: Another potent serotonin receptor agonist with similar hallucinogenic effects.
25C-NBOH: A structurally related compound with a chlorine substituent instead of bromine.
25E-NBOH: Contains an ethyl group instead of a bromine substituent.
Uniqueness: 25B-NBOH is unique due to its specific bromine substitution, which influences its binding affinity and potency at serotonin receptors. Compared to its analogues, 25B-NBOH exhibits distinct pharmacological properties and a unique profile of effects .
Properties
IUPAC Name |
2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIOFOVTMBOTDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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